N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHPYPCGPAVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-ylmethanol
The synthesis begins with piperidin-4-ylmethanol, which undergoes alkylation with furan-2-ylmethyl bromide or chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, using a base such as potassium carbonate to deprotonate the alcohol. The resulting intermediate, 1-(furan-2-ylmethyl)piperidin-4-yl)methanol, is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate, 3:1).
Conversion to Amine
The alcohol is converted to the corresponding amine through a two-step process:
- Mitsunobu Reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of phthalimide yields the phthalimide-protected amine.
- Deprotection : Hydrazinolysis in ethanol removes the phthalimide group, affording 1-(furan-2-ylmethyl)piperidin-4-yl)methylamine.
Typical Yields :
Preparation of Thiophene-2-sulfonyl Chloride
Thiophene-2-sulfonyl chloride is synthesized via chlorination of thiophene-2-sulfonic acid using phosphorus pentachloride (PCl₅) in refluxing chlorobenzene. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by fractional distillation under reduced pressure (yield: 70–80%).
Sulfonamide Coupling Reaction
The final step involves reacting 1-(furan-2-ylmethyl)piperidin-4-yl)methylamine with thiophene-2-sulfonyl chloride in the presence of a base.
Reaction Conditions
- Solvent : Anhydrous DCM or THF.
- Base : Triethylamine (TEA) or pyridine (2.5 equiv).
- Temperature : 0°C to room temperature (20–25°C).
- Time : 12–24 hours.
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Purification
Crude product is washed with dilute HCl (to remove excess base) and brine, dried over sodium sulfate, and purified via silica gel chromatography (eluent: gradient of ethyl acetate in hexane).
Optimization Studies and Comparative Analysis
Base Selection
Pyridine offers superior yields (55%) compared to TEA (48%) due to its dual role as a base and nucleophilic catalyst. However, TEA is preferred for cost-sensitive large-scale syntheses.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Non-polar solvents (DCM) balance reactivity and ease of isolation.
Temperature Control
Lower temperatures (0–5°C) minimize side reactions but prolong reaction times (24 hours). Room temperature conditions achieve comparable yields in 12 hours.
Mechanistic Insights
Sulfonylation Mechanism
The amine nucleophile attacks the electrophilic sulfur atom in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the piperidine-furan moiety slightly reduces reactivity, necessitating excess sulfonyl chloride (1.2 equiv).
Side Reactions
Competitive over-sulfonylation is mitigated by slow addition of sulfonyl chloride and rigorous temperature control.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination of piperidin-4-yl)methyl ketone with furan-2-ylmethylamine using sodium cyanoborohydride. However, this method yields <30% due to poor imine formation kinetics.
Solid-Phase Synthesis
Immobilization of the piperidine intermediate on Wang resin enables stepwise functionalization, albeit with lower overall yields (35–40%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Challenges and Limitations
- Low Solubility : The hydrophobic furan and thiophene groups necessitate polar aprotic solvents during synthesis.
- Scale-Up Difficulties : Column chromatography becomes impractical for >100 g batches, prompting exploration of recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamides to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide groups have shown antibacterial and antifungal activities. Studies suggest that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may also be effective against various pathogens due to its structural characteristics.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underpins the antibacterial activity of many sulfonamide derivatives .
Case Study 1: Tyrosinase Inhibition
A study on related compounds demonstrated that structural modifications significantly impact their inhibitory efficacy against tyrosinase, an enzyme involved in melanin biosynthesis. The introduction of specific functional groups enhanced the inhibitory activity, indicating a structure-activity relationship critical for drug design.
| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |
|---|---|---|
| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
Case Study 2: TRPM8 Modulation
Preliminary investigations into the effects of this compound on TRPM8 channels suggest potential applications in pain management. The ability to influence ion channel activity may provide insights into new therapeutic strategies for treating pain-related disorders.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, including this compound. These studies suggest that the compound could serve as a lead candidate for further development due to its promising biological activities.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)pyridine-2-sulfonamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the furan and thiophene moieties, suggest potential interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 286.37 g/mol
The presence of the thiophene and furan rings contributes to its reactivity and biological activity, making it a candidate for further pharmacological studies.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes effectively.
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Antioxidant Activity : Compounds with furan and thiophene structures often exhibit antioxidant properties, which may contribute to their therapeutic potential.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(Furan) | E. coli | 32 µg/mL |
| N-(Furan) | S. aureus | 16 µg/mL |
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF7 (Breast) | 15 | Doxorubicin 10 |
| A549 (Lung) | 20 | Cisplatin 12 |
Case Studies
- Study on Anticancer Properties : A recent investigation evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results showed significant inhibition of cell proliferation at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against various bacterial strains, revealing that the compound exhibited potent activity against multidrug-resistant strains, making it a promising candidate for further development in antibiotic therapies.
Research Findings
Research has highlighted several important findings regarding the biological activity of this compound:
- In vitro Studies : Showed that this compound can significantly inhibit the growth of specific cancer cell lines and bacteria.
- In vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound compared to controls, supporting its potential as an anticancer agent.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, focusing on sulfonamide (-SONH-) proton environments (δ 7.5–8.0 ppm) and furan/thiophene aromatic signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Data Interpretation : Compare experimental NMR shifts with simulated spectra (e.g., ChemDraw) and cross-reference with analogous sulfonamides .
Advanced: How can computational chemistry resolve contradictions in observed vs. predicted reactivity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to explain unexpected regioselectivity in sulfonamide formation. For example, steric hindrance at the piperidine nitrogen may favor alternative attack pathways .
- Molecular Dynamics (MD) Simulations : Model solvation effects to rationalize discrepancies in reaction yields under varying solvent conditions .
Validation : Cross-correlate computational results with kinetic studies (e.g., Eyring plots) .
Advanced: How to optimize reaction conditions for improved yield and scalability?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to test variables: temperature, catalyst loading (e.g., Pd for reductive steps), and solvent polarity .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Case Study : A Central Composite Design (CCD) reduced side-product formation by 30% when optimizing the furan-2-ylmethylation step .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Q. Methodological Answer :
- Solubility Assay : Use shake-flask method in PBS (pH 7.4) and DMSO. Measure via UV-Vis spectroscopy (λ = 280 nm for thiophene absorbance) .
- Stability Testing : Incubate at 37°C and analyze degradation products weekly via LC-MS. Adjust pH or add stabilizers (e.g., antioxidants) if instability is observed .
Advanced: How to design experiments to evaluate its potential as a kinase inhibitor?
Q. Methodological Answer :
- Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity against kinase ATP-binding pockets. Prioritize kinases with high docking scores (e.g., JAK2, EGFR) .
- Enzymatic Assays : Perform kinetic assays (IC determination) using purified kinases and ATP-analog fluorescent probes .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to fit dose-response curves and compare with known inhibitors .
Advanced: How to address discrepancies in biological activity between in vitro and cell-based assays?
Q. Methodological Answer :
- Permeability Testing : Use Caco-2 cell monolayers to assess membrane permeability (P < 1 × 10 cm/s suggests poor uptake) .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-HRMS to identify inactivation pathways .
- Control Experiments : Include efflux pump inhibitors (e.g., verapamil) to rule out P-gp-mediated efflux .
Basic: What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
